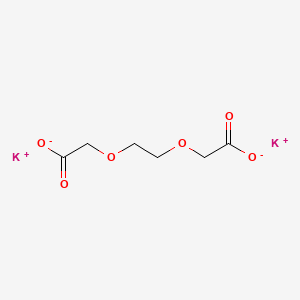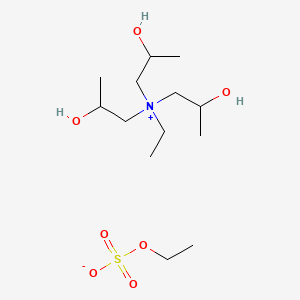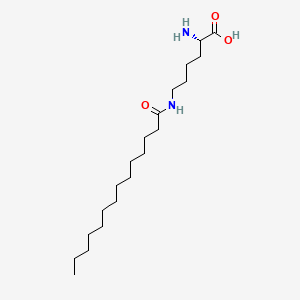
Dipotassium 2,2'-(ethylenebis(oxy))bisacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate: is a chemical compound with the molecular formula C6H8K2O6. It is a dipotassium salt of 2,2’-(ethylenebis(oxy))bisacetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,2’-(ethylenebis(oxy))bisacetate typically involves the reaction of 2,2’-(ethylenebis(oxy))bisacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its dipotassium salt .
Industrial Production Methods
In industrial settings, the production of dipotassium 2,2’-(ethylenebis(oxy))bisacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through recrystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials .
Mécanisme D'action
The mechanism of action of dipotassium 2,2’-(ethylenebis(oxy))bisacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to dipotassium 2,2’-(ethylenebis(oxy))bisacetate include:
- Dipotassium 2,2’-(ethylenebis(oxy))bispropionate
- Dipotassium 2,2’-(ethylenebis(oxy))bisbutyrate
- Dipotassium 2,2’-(ethylenebis(oxy))bisvalerate .
Uniqueness
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds .
Propriétés
Numéro CAS |
41999-73-9 |
|---|---|
Formule moléculaire |
C6H8K2O6 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
dipotassium;2-[2-(carboxylatomethoxy)ethoxy]acetate |
InChI |
InChI=1S/C6H10O6.2K/c7-5(8)3-11-1-2-12-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
Clé InChI |
UTIYWVMEBZJSEU-UHFFFAOYSA-L |
SMILES canonique |
C(COCC(=O)[O-])OCC(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















